molecular formula C6H11NO3 B13296809 1-(Aminomethyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

1-(Aminomethyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13296809
M. Wt: 145.16 g/mol
InChI Key: AJCNBDWEPJNZEZ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a compound of significant interest in various scientific fields It is known for its unique structure, which includes an aminomethyl group, a hydroxymethyl group, and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a suitable cyclopropane precursor with aminomethyl and hydroxymethyl reagents under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the aminomethyl group.

    Substitution: The aminomethyl and hydroxymethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(Aminomethyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound plays a role in the biosynthesis of plant hormones, particularly ethylene, which regulates various plant growth processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating neurotransmitter activity.

    Industry: It is used in the production of certain pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a precursor to ethylene, a hormone that regulates growth and stress responses. The compound is converted to ethylene through enzymatic reactions involving 1-aminocyclopropane-1-carboxylic acid synthase and oxidase.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopropane-1-carboxylic acid: A closely related compound involved in ethylene biosynthesis.

    2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Similar structure but lacks the aminomethyl group.

Uniqueness

1-(Aminomethyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is unique due to its dual functional groups (aminomethyl and hydroxymethyl) attached to a cyclopropane ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

1-(aminomethyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-3-6(5(9)10)1-4(6)2-8/h4,8H,1-3,7H2,(H,9,10)

InChI Key

AJCNBDWEPJNZEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(CN)C(=O)O)CO

Origin of Product

United States

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